4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone
Vue d'ensemble
Description
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone, also known as TAK-875, is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose homeostasis. TAK-875 has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of type 2 diabetes.
Mécanisme D'action
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone acts as an agonist of the GPR40 receptor, which is primarily expressed in pancreatic β-cells. Activation of this receptor leads to the release of insulin in response to glucose stimulation. 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone enhances this response by increasing intracellular calcium levels and promoting insulin secretion.
Biochemical and Physiological Effects:
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has been shown to improve glucose homeostasis by enhancing glucose-stimulated insulin secretion in pancreatic β-cells. Additionally, it has been found to improve glycemic control and reduce body weight in preclinical studies. 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has also been shown to have a low risk of hypoglycemia compared to other antidiabetic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone is its high selectivity for the GPR40 receptor, which reduces the risk of off-target effects. Additionally, 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has a low risk of hypoglycemia compared to other antidiabetic agents. However, one limitation of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone is its potential for drug-drug interactions, which may affect its efficacy and safety.
Orientations Futures
Future research on 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone could focus on its potential as a therapeutic agent for the treatment of type 2 diabetes. Additionally, studies could investigate the safety and efficacy of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone in combination with other antidiabetic agents. Further research could also explore the potential of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone for the treatment of other metabolic disorders.
Applications De Recherche Scientifique
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. It has been shown to improve glucose homeostasis by enhancing glucose-stimulated insulin secretion in pancreatic β-cells. Additionally, 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has been found to improve glycemic control and reduce body weight in preclinical studies.
Propriétés
IUPAC Name |
4-(5-ethoxyfuran-2-carbonyl)-3-(4-fluorophenyl)piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-2-23-14-8-7-13(24-14)17(22)20-10-9-19-16(21)15(20)11-3-5-12(18)6-4-11/h3-8,15H,2,9-10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKTVOAUPSEWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCNC(=O)C2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.